2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide is an organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological systems or serve as a precursor for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide likely involves multiple steps, starting from readily available precursors. A possible synthetic route could include:
Formation of 4-acetamidophenol: This can be achieved by acetylation of p-aminophenol using acetic anhydride.
Etherification: The 4-acetamidophenol can be reacted with a suitable halide (e.g., bromoacetic acid) to form 2-(4-acetamidophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-acetamidophenoxy)acetic acid with 1-cyanocyclohexylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized under strong oxidizing conditions, potentially affecting the acetamide or phenoxy groups.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The phenoxy group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by reaction with alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield a primary amine.
Scientific Research Applications
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: Affecting specific molecular pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetamidophenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(1-cyanocyclohexyl)acetamide: A related compound with a similar structure but lacking the phenoxy group.
Uniqueness
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-(4-acetamidophenoxy)-N-(1-cyanocyclohexyl)acetamide |
InChI |
InChI=1S/C17H21N3O3/c1-13(21)19-14-5-7-15(8-6-14)23-11-16(22)20-17(12-18)9-3-2-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
ZIOHVQBAMFOUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2(CCCCC2)C#N |
Origin of Product |
United States |
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